2-(Azepan-1-ylsulfonyl)ethanamine
Description
Properties
IUPAC Name |
2-(azepan-1-ylsulfonyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S/c9-5-8-13(11,12)10-6-3-1-2-4-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMYTVRCBDREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Azepane + chlorosulfonic acid or SO2Cl2 | Formation of azepan-1-ylsulfonyl chloride intermediate |
| 2 | Azepan-1-ylsulfonyl chloride + ethanamine | Nucleophilic substitution to form this compound |
| 3 | Purification (e.g., recrystallization, chromatography) | Isolation of pure product |
Reaction Conditions
- The sulfonylation step is typically carried out at low temperatures (0–5 °C) to control the exothermic reaction and avoid side reactions.
- The nucleophilic substitution with ethanamine is performed in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the released HCl.
- Reaction times vary from 1 to 4 hours depending on scale and temperature.
- Purification is achieved by standard organic techniques, including extraction, washing, and chromatographic separation.
Alternative Synthetic Routes
Some literature reports modifications to the above method to improve yield or purity:
- Direct sulfonylation of ethanamine with azepane sulfonyl chloride without isolation of the intermediate.
- Use of protected ethanamine derivatives (e.g., Boc-protected) to avoid side reactions and facilitate purification.
- Employing microwave-assisted synthesis to reduce reaction times and improve efficiency.
Research Findings and Optimization
Structure-Activity Relationship (SAR) Insights
Studies on analogs of this compound, particularly in the context of PRMT5 inhibitors and GlyT1 inhibitors, have shown that:
- The azepane ring contributes to solubility and biological activity.
- Modifications on the sulfonamide nitrogen or ethanamine side chain can significantly affect potency and pharmacokinetic properties.
- Introduction of basic nitrogen atoms in the azepane ring enhances solubility and receptor binding affinity.
Solubility and Stability Data
| Compound Variant | Solubility (μM in PBS) | Plasma Stability (% Remaining) | Notes |
|---|---|---|---|
| This compound (parent) | ~80–100 | >80% (human plasma) | Good solubility and stability reported in analog studies |
| Modified sulfonamides with smaller rings or acyclic groups | 50–90 | Variable | Retain potency but with altered solubility profiles |
Analytical Characterization
- NMR Spectroscopy : Confirms the sulfonamide bond formation and azepane ring integrity.
- HPLC and Mass Spectrometry : Used for purity assessment and molecular weight confirmation.
- X-ray Crystallography and Cryo-EM : Structural studies of analogs reveal binding conformations and flexibility of the sulfonamide linkage.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | Azepane, ethanamine | Commercially available or synthesized |
| Sulfonylation reagent | Chlorosulfonic acid or SO2Cl2 | Requires careful temperature control |
| Solvent | Dichloromethane, THF | Inert, aprotic solvents preferred |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–5 °C (sulfonylation), room temp (coupling) | Controls reaction rate and selectivity |
| Reaction time | 1–4 hours | Dependent on scale and conditions |
| Purification | Recrystallization, chromatography | Ensures high purity for biological testing |
Chemical Reactions Analysis
Types of Reactions: 2-(Azepan-1-ylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry: 2-(Azepan-1-ylsulfonyl)ethanamine serves as a building block in organic synthesis, facilitating the creation of complex molecules. It can undergo oxidation, reduction, and substitution reactions to form various products.
- Oxidation: May yield sulfoxides or sulfones.
- Reduction: May produce amines or alcohols.
- Substitution: Can form substituted sulfonyl derivatives.
- Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Related compounds with azepane derivatives have shown significant inhibition of cancer cell proliferation.
- Medicine: Explored as a potential drug candidate for various therapeutic applications. Similar sulfonamide compounds have demonstrated promising results in tumor reduction and improved survival rates in animal models.
- Industry: Utilized in the development of new materials and chemical processes.
Data Table: Summary of Biological Activities
| Activity | Related Compounds | Findings |
|---|---|---|
| Anticancer | Azepane derivatives | Significant inhibition of cancer cell proliferation |
| Enzyme Inhibition | Sulfonamide analogs | Modulation of kinase activity |
| Cytotoxicity | Pyridine-based compounds | Dose-dependent reduction in cell viability |
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by specific reagents and conditions, leading to different products.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
- Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
- Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylsulfonyl)ethanamine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-(Azepan-1-ylsulfonyl)ethanamine:
Key Observations :
- Sulfonyl vs. Thiophene/Indole : The sulfonyl group in this compound likely increases polarity compared to thiophene () or indole derivatives (), affecting solubility and membrane permeability.
- N-Substitution : Unlike NBOMe compounds (N-benzyl substitution, ), the sulfonyl linkage may reduce lipophilicity and alter receptor-binding profiles.
Physicochemical Properties
Quantum molecular descriptors from substituted phenethylamines () provide a basis for comparison:
| Property | This compound (Predicted) | 25B-NBOMe (Measured) | Tryptamine Derivatives (Measured) |
|---|---|---|---|
| Dipole Moment (D) | High (due to -SO₂-) | 5.2–6.8 | 3.5–4.5 |
| HOMO Energy (eV) | Lower (electron-withdrawing -SO₂-) | -6.3 to -5.8 | -5.9 to -5.5 |
| LUMO Energy (eV) | Higher (electron-deficient) | -1.2 to -0.8 | -1.5 to -1.0 |
| LogP (Lipophilicity) | ~1.5–2.0 | 3.1–3.5 | 2.0–2.5 |
Analysis :
Pharmacological and Toxicological Profiles
Inferences for Target Compound :
- The sulfonyl group may confer unique binding to enzymes or receptors (e.g., sulfonamide drugs often target carbonic anhydrases).
- Toxicity data are unavailable, but sulfonamides generally exhibit moderate safety profiles with rare hypersensitivity .
Biological Activity
2-(Azepan-1-ylsulfonyl)ethanamine, also known by its chemical name and CAS number 926211-37-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 192.29 g/mol
This compound features an azepane ring attached to a sulfonamide group, which is critical for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar sulfonamide structures often possess antimicrobial properties. The sulfonamide moiety is known to inhibit bacterial growth by interfering with folate synthesis.
- Anticancer Potential : Some derivatives of sulfonamides have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Antioxidant | Potential to scavenge free radicals |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
- Receptor Modulation : The azepane ring may interact with various receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : Some studies suggest that compounds similar to this compound can exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
- A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of sulfonamide derivatives for antimicrobial activity, revealing promising results for compounds structurally related to this compound.
- Another investigation focused on the anticancer effects of sulfonamide derivatives, demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
